

"characterization of 1-(2-Bromophenyl)-5-chloro-1-oxopentane vs similar compounds"

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Compound of Interest

Compound Name: 1-(2-Bromophenyl)-5-chloro-1-oxopentane

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A Comparative Analysis of 1-(2-Bromophenyl)-5-chloro-1-oxopentane and Its Analogs

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Halogenated Phenylpentanone Derivatives

In the landscape of pharmaceutical research and drug development, the characterization of novel compounds is paramount. This guide provides a comparative analysis of **1-(2-Bromophenyl)-5-chloro-1-oxopentane** against two structurally similar compounds: 1-(4-Bromophenyl)-5-chloro-1-oxopentane and 5-chloro-1-(2-chlorophenyl)pentan-1-one. This comparison aims to provide researchers with a clear, data-driven overview of their chemical and physical properties to inform further investigation and application.

Physicochemical Properties: A Tabular Comparison

The following table summarizes the key physicochemical properties of **1-(2-Bromophenyl)-5-chloro-1-oxopentane** and its selected analogs. These properties are crucial for understanding the potential behavior of these compounds in various experimental and biological systems.

Property	1-(2-Bromophenyl)-5-chloro-1-oxopentane	1-(4-Bromophenyl)-5-chloro-1-oxopentane	5-chloro-1-(2-chlorophenyl)pentan-1-one
Molecular Formula	C ₁₁ H ₁₂ BrClO	C ₁₁ H ₁₂ BrClO	C ₁₁ H ₁₂ Cl ₂ O
Molecular Weight	275.57 g/mol [1][2]	275.57 g/mol [2][3]	231.11 g/mol [4]
CAS Number	487058-92-4[1]	54874-12-3[2]	487058-79-7[4]

Experimental Data: Spectral Characterization

Detailed spectral analysis is essential for the unambiguous identification and characterization of chemical compounds. While complete experimental spectra for **1-(2-Bromophenyl)-5-chloro-1-oxopentane** are not readily available in the public domain, data for its analogs and related structures provide valuable insights.

Note: The following spectral data is based on closely related compounds and predictive models due to the limited availability of published experimental data for the primary compound of interest.

1-(4-Bromophenyl)-1-pentanone (A closely related analog):

- Mass Spectrometry (Electron Ionization): The mass spectrum of 1-(4-bromophenyl)-1-pentanone, a compound structurally similar to the 4-bromo analog in this guide, shows a molecular ion peak corresponding to its molecular weight.[5]

It is important to note that the chloroalkyl chain in the compounds of interest will influence the fragmentation pattern observed in mass spectrometry.

Experimental Protocols

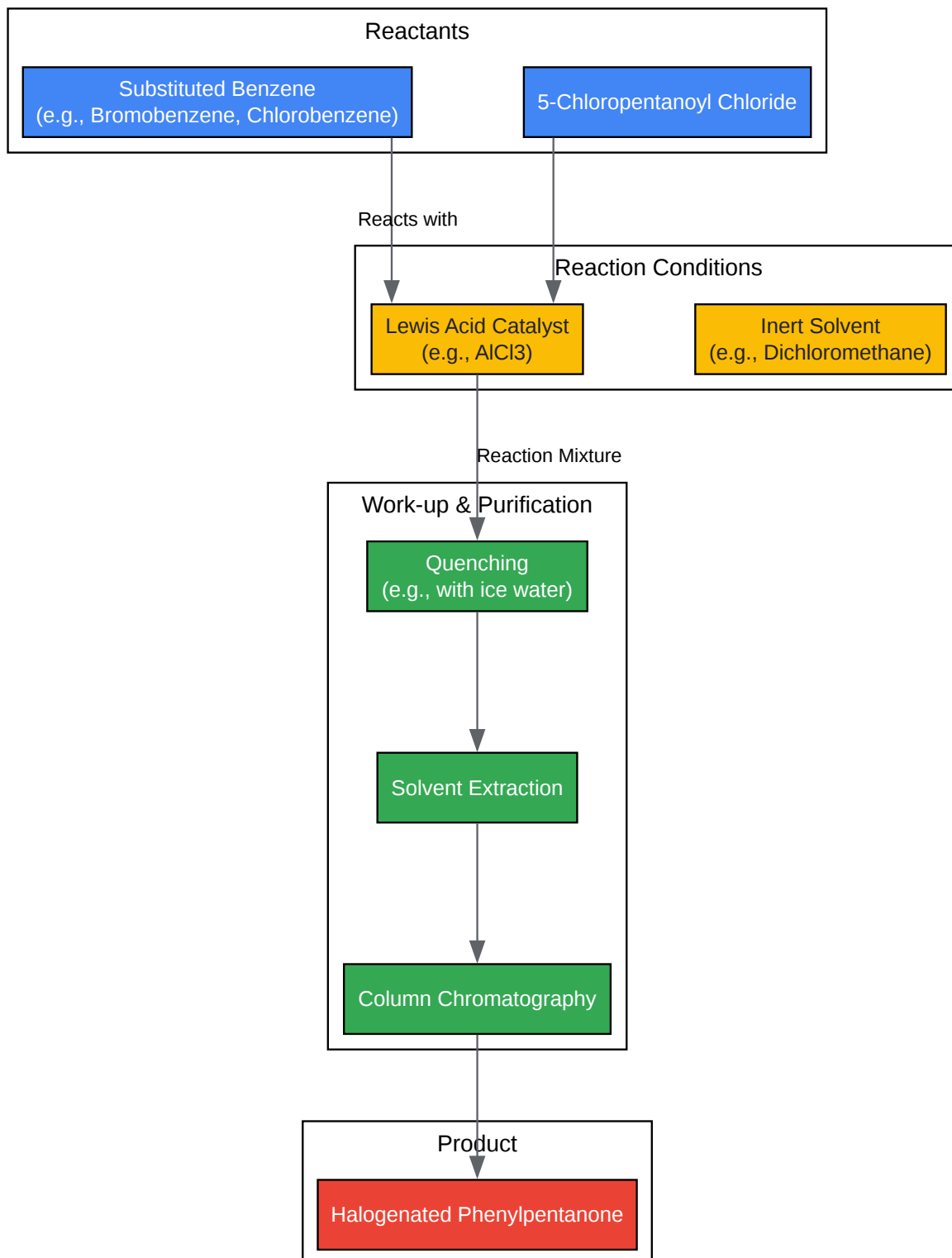
The synthesis and characterization of these halogenated phenylpentanone derivatives generally follow established organic chemistry methodologies. Below are generalized protocols for their synthesis and analysis.

General Synthesis of Halogenated Phenylpentanones

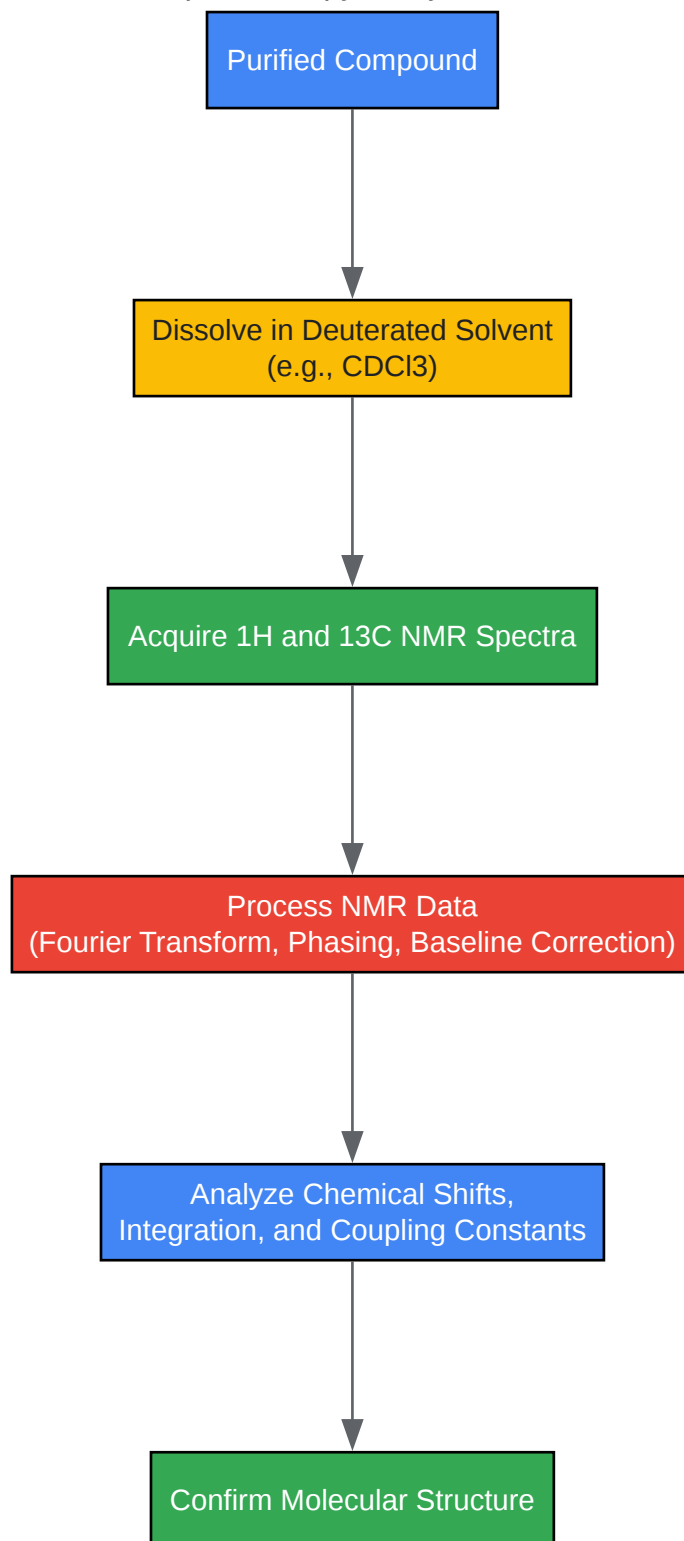
A common route for the synthesis of these compounds involves the Friedel-Crafts acylation of a substituted benzene with a halogenated acyl chloride.

Diagram of the General Synthesis Workflow:

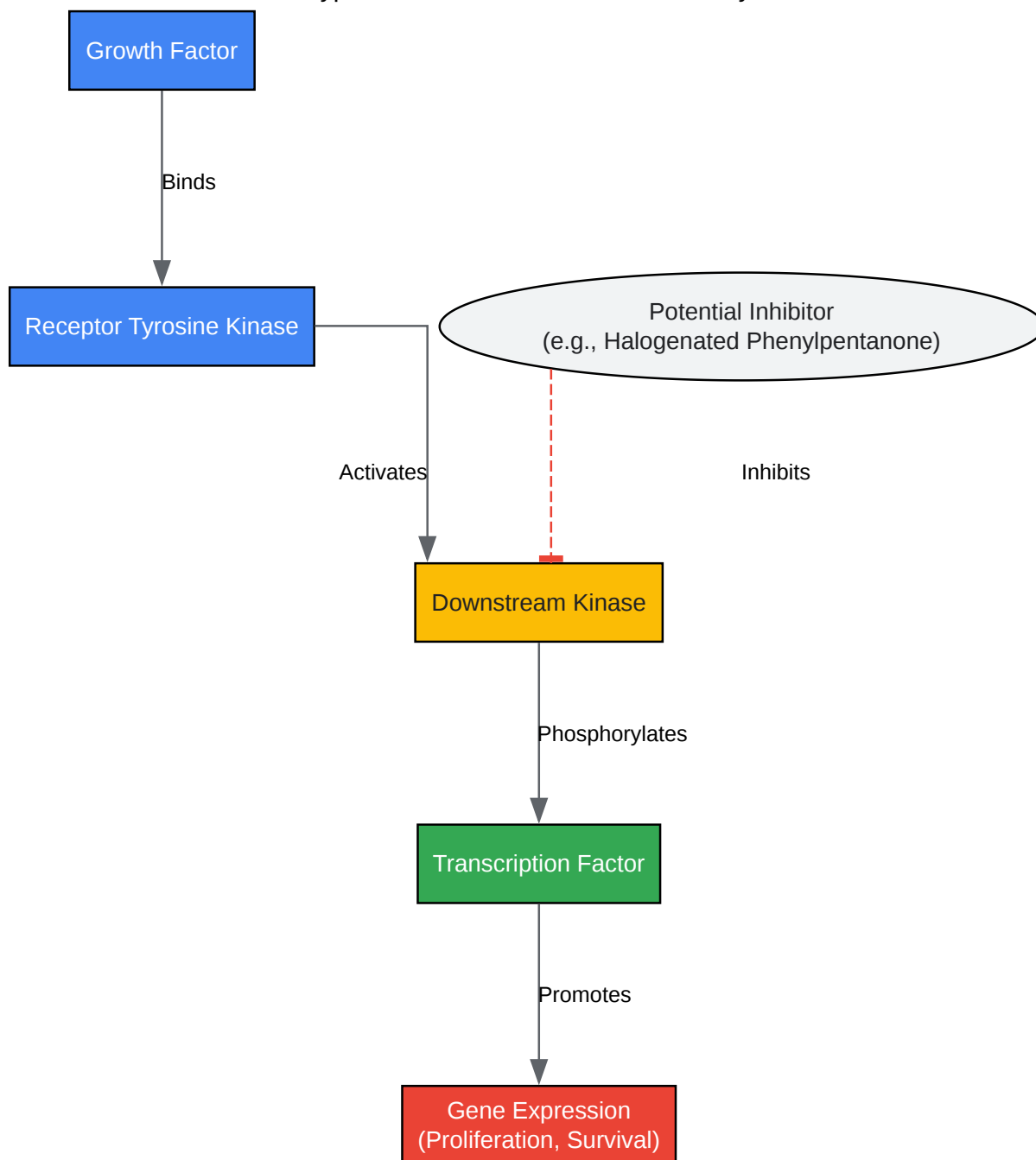
General Synthesis of Halogenated Phenylpentanones



NMR Spectroscopy Analysis Workflow



Hypothetical Kinase Inhibition Pathway



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